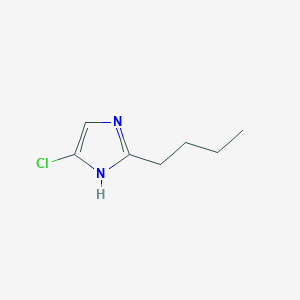

2-butyl-5-chloro-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-chloro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-2-3-4-7-9-5-6(8)10-7/h5H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWOVHMHAGJPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441992 | |

| Record name | 2-butyl-5-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158365-99-2 | |

| Record name | 2-butyl-5-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Butyl 5 Chloro 1h Imidazole and Its Functionalized Derivatives

Strategic Approaches to the Core Imidazole (B134444) Ring System

The construction of the 2-butyl-5-chloro-1H-imidazole core involves carefully orchestrated steps to ensure the correct placement of the butyl and chloro substituents on the imidazole ring.

Achieving regioselective chlorination at the C5 position of the imidazole ring is a significant synthetic challenge. Direct chlorination of 2-butylimidazole (B45925) is often problematic, leading to a mixture of products. A common strategy involves the introduction of a directing group or a multi-step process to ensure the desired regioselectivity.

One effective method involves the bromination of 2-butylimidazole to yield a bromo-substituted intermediate. tandfonline.com This bromo group can then be exchanged for a chloro group. tandfonline.com This halogen exchange is often facilitated by the presence of a strong electron-withdrawing group on the imidazole ring, which activates the C5 position for nucleophilic substitution. tandfonline.com

Another approach utilizes N-chlorosuccinimide (NCS) as a chlorinating agent. For instance, 2-butyl-4,5-bis(hydroxymethyl)imidazole can be selectively chlorinated at the C4 (or C5) position using NCS in a mixed solvent system of ethanol (B145695) and 1,4-dioxane. google.com The reaction proceeds at room temperature, offering a mild and efficient route to the chlorinated imidazole core. google.com

The Vilsmeier-Haack reaction is another powerful tool for the synthesis of chloro-substituted imidazoles. The reaction of an appropriate precursor with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) can lead to the formation of a chloro-formyl imidazole derivative in a single step. For example, the reaction of an imidazolinone intermediate with POCl₃/DMF furnishes this compound-4-carboxaldehyde. acs.org

Here is a summary of different chlorination approaches:

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2-butyl-4,5-bis(hydroxymethyl) imidazole | N-chlorosuccinimide (NCS) | 2-butyl-4-chloro-5-(hydroxymethyl) imidazole | 51% | google.com |

| Imidazolinone intermediate | POCl₃/DMF | This compound-4-carboxaldehyde | ~55% | acs.org |

| 4(5)-bromo-2-butylimidazole-5(4)-carboxaldehyde | Concentrated HCl | 2-butyl-4(5)-chloroimidazole-5(4)-carboxaldehyde | - | tandfonline.com |

The n-butyl group at the C2 position is a key structural feature. A common method for its introduction is through the use of a valerimidate precursor, such as methyl pentanimidate or ethyl valerimidate. tandfonline.comgoogle.com This imidate can then be reacted with other building blocks to form the imidazole ring with the butyl group already in place. For example, the reaction of ethyl valerimidate with dihydroxyacetone and ammonia (B1221849) can be used to construct the 2-butylimidazole core, although this may require elevated temperatures and pressures. tandfonline.com

A more recent approach involves the reaction of methyl pentanimidate with glycine (B1666218), which provides a key intermediate for the synthesis of this compound-4-carboxaldehyde. researchgate.net This method is described as a highly efficient, convergent approach. researchgate.net

Synthesis of Key Precursors and Building Blocks

The synthesis of functionalized derivatives of this compound often relies on the preparation of key aldehyde and alcohol precursors.

A more direct method involves the Vilsmeier-Haack formylation of an appropriate precursor. For instance, directed Vilsmeier formylation of methyl pentanimidate with glycine provides BCFI. researchgate.net Another method describes the reaction of glycine and methyl pentanimidate using POCl₃, resulting in a 55% yield of BCFI. google.com

The synthesis can also be achieved through the condensation of pentamidine (B1679287) hydrochloride with glyoxal (B1671930), followed by reaction with N,N-dimethylformamide and phosphorus oxychloride. chemicalbook.com

A summary of synthetic routes to BCFI:

The corresponding hydroxymethyl derivative, (2-butyl-5-chloro-1H-imidazol-4-yl)methanol, is another valuable intermediate. chemicalbook.com A practical synthesis for this compound has been developed, which involves the chlorination of 2-butyl-4-hydroxymethylimidazole. researchgate.net The precursor, 2-butyl-4-hydroxymethylimidazole, can be prepared by reacting methyl pentanimidate with 1,3-dihydroxyacetone (B48652) under high pressure. google.com

An alternative route to the hydroxymethyl derivative starts from 2-butyl-4,5-bis(hydroxymethyl)imidazole. google.com Selective chlorination with N-chlorosuccinimide yields 2-butyl-4-chloro-5-(hydroxymethyl)imidazole. google.com This reaction can be carried out under mild conditions with good yields. google.com

Furthermore, 2-butyl-4-chloro-5-benzyloxymethyl-1H-imidazole can be synthesized, which can undergo various reactions such as nucleophilic substitution. evitachem.com

N-Substitution and Derivatization Reactions on the Imidazole Nitrogen

The imidazole ring of this compound and its derivatives can be further functionalized at the nitrogen atoms. N-alkylation is a common transformation, allowing for the introduction of various substituents.

For instance, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde can be reacted with different bioactive heteroaralkyl halides in the presence of potassium carbonate in DMF to synthesize a series of N-substituted derivatives. researchgate.net Similarly, refluxing this compound-4-carboxaldehyde with 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide in the presence of acetonitrile (B52724) and potassium carbonate leads to N-substitution on the imidazole ring. researchgate.net

The N-alkylation of the imidazole ring is a versatile method for creating a diverse library of compounds. For example, N-alkylation of imidazole with tert-butyl chloroacetate (B1199739) in the presence of potassium carbonate is a key step in the synthesis of imidazol-1-yl-acetic acid hydrochloride. beilstein-journals.org This highlights the general applicability of N-alkylation reactions to imidazole-containing compounds.

Alkylation and Arylation Techniques

The functionalization of the this compound core through the introduction of alkyl and aryl groups is a critical step in the synthesis of a wide range of derivatives. These techniques primarily target the nitrogen atoms of the imidazole ring (N-alkylation and N-arylation) or the carbon atoms (C-arylation).

N-Alkylation:

N-alkylation of this compound and its carbaldehyde derivative is commonly achieved by reacting them with various alkylating agents. A general method involves the reaction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with different bioactive heteroaralkyl halides. researchgate.net This reaction is typically carried out in the presence of a base, such as powdered potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net

Regioselectivity can be a challenge in N-alkylation of imidazoles. To control the position of alkylation, specific strategies are employed. For instance, to achieve regioselective alkylation at the N1 position, a bulky base like lithium diisopropylamide (LDA) can be used to deprotonate the imidazole. This selective deprotonation directs the incoming electrophile, such as 4-bromobenzyl bromide, to the desired nitrogen atom, suppressing the competing N3-alkylation. Another approach involves the use of polyethylene (B3416737) glycol (PEG) as a medium for the N-alkylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. orientjchem.org

Table 1: Examples of N-Alkylation Reactions

| Starting Material | Reagent | Base/Solvent | Product | Source |

|---|---|---|---|---|

| 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | Heteroaralkyl halides | K₂CO₃ / DMF | N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives | researchgate.net |

| 2-butyl-5-chloro-4-formyl-imidazole | 4-bromobenzyl bromide | Lithium diisopropylamide (LDA) | 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde |

C-Arylation:

Direct C-H arylation represents a powerful and modern approach for creating carbon-carbon bonds. For imidazole derivatives, palladium-catalyzed direct arylation has emerged as a key strategy. nih.govunipi.it These methods allow for the regioselective introduction of aryl groups at specific positions on the imidazole core. nih.gov Research has demonstrated new catalytic methods for the selective C5- and C2-arylation of N-protected imidazoles. nih.gov These protocols are practical for laboratory use, accommodating both aryl bromides and more affordable aryl chlorides as the arylating agents. nih.gov

A significant challenge is the low reactivity of the C4 position in N-substituted imidazoles towards direct arylation. nih.gov To overcome this, a strategy involving the transposition of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, has been developed. This "SEM-switch" transfers the protecting group from N1 to N3, which activates the C4 position for subsequent arylation, enabling the synthesis of 4-arylimidazoles and 4,5-diarylimidazoles. nih.gov

Phase Transfer Catalysis in Derivatization

Phase-transfer catalysis (PTC) is a versatile and efficient technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). researchgate.netprinceton.edu This methodology is particularly advantageous for the alkylation of heterocyclic compounds like this compound.

The core principle of PTC involves a catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which facilitates the transfer of a reactant from one phase to another where the reaction occurs. researchgate.netprinceton.edu For instance, in the N-alkylation of an imidazole, the imidazole anion, which may be generated by a solid base like potassium carbonate and is soluble in the aqueous or solid phase, forms a lipophilic ion pair with the phase-transfer catalyst. researchgate.net This ion pair is then transferred into the bulk organic phase containing the alkylating agent, where the nucleophilic substitution reaction can proceed smoothly. researchgate.net

Advantages of Phase-Transfer Catalysis in Derivatization:

Use of Inexpensive Bases: It allows for the use of simple and inexpensive inorganic bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) instead of more hazardous and costly reagents such as sodium hydride (NaH). princeton.edu

Milder Reaction Conditions: Reactions can often be conducted under milder conditions, avoiding the need for strictly anhydrous solvents.

Increased Reaction Rates: By bringing the reactants together in a single phase, PTC can significantly accelerate reaction rates. princeton.edu

Simplified Procedures & Higher Yields: The operational simplicity of PTC often leads to high yields and purity of the final products, minimizing industrial waste. princeton.edu

Green Chemistry: It can eliminate the need for certain organic solvents, contributing to greener synthetic processes. princeton.edu

While specific literature detailing the use of PTC for this compound is not abundant, the alkylation reactions described in section 2.3.1 are prime candidates for this technique. The synthesis of N-substituted derivatives using alkyl halides in the presence of solid potassium carbonate in DMF is a heterogeneous system where a phase-transfer catalyst could enhance reaction efficiency and yield. researchgate.netresearchgate.net Furthermore, base-free protocols for asymmetric phase-transfer-catalyzed SN2 alkylations have been developed, representing an effective process for generating functionalized heterocyclic compounds. d-nb.info

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign processes. Several advanced strategies have been applied to the synthesis of this compound and its derivatives, reflecting these green chemistry principles.

One highly efficient approach involves the reaction of 2-(2-butyl-5-chloro-4-formyl-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide with various substituted anilines. banglajol.info This methodology is noted for its simple conditions, high yields, low costs, and environmental safety. banglajol.info Another key synthesis involves the Vilsmeier-Haack reaction, where an imidazolinone intermediate reacts with phosphorus oxychloride (POCl₃) and DMF to yield 2-butyl-4-chloro-5-formyl imidazole, a crucial intermediate. acs.orggoogle.com While effective, this method uses strong reagents.

In line with green chemistry, the use of environmentally friendly solvents and catalysts is a key focus. The use of polyethylene glycol (PEG) as a recyclable solvent for N-alkylation reactions is one such example. orientjchem.org Additionally, the use of L-proline, an amino acid, as a catalyst for Knoevenagel condensation in ethanol represents a greener alternative to traditional methods. orientjchem.org

Table 2: Advanced and Greener Synthetic Approaches

| Strategy | Key Reagents/Conditions | Product/Intermediate | Advantages | Source |

|---|---|---|---|---|

| Multi-step Condensation | Substituted anilines, methanol, glacial acetic acid | Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl) derivatives | High yields, low cost, environmental safety | banglajol.info |

| Vilsmeier-Haack Reaction | 2-butyl-1H-imidazol-5(4H)-one, POCl₃, DMF | 2-butyl-4-chloro-5-formyl imidazole | Efficient synthesis of a key intermediate | acs.orggoogle.com |

| Knoevenagel Condensation | L-proline (catalyst), ethanol | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile derivatives | Use of a green catalyst and solvent | orientjchem.org |

One-pot multi-component reactions are another hallmark of advanced synthetic strategies, as they reduce the number of separate purification steps, saving time, resources, and minimizing waste. unipi.it The synthesis of complex imidazole derivatives via the condensation of substituted N-alkyl 2-butyl-4-chloro-1H-imidazole-5-carbaldehydes with 2-cyanomethylbenzimidazole is an example of such a streamlined process. orientjchem.org These advanced methods, coupled with green chemistry considerations, are crucial for the sustainable production of functionalized imidazole compounds.

Mechanistic Investigations of Biological Activities and Pharmacological Relevance

Angiotensin II Receptor Antagonism: Insights from Losartan (B1675146) Derivatives

2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde serves as a key intermediate for the synthesis of Losartan, a non-peptide angiotensin II (Ang II) receptor antagonist. banglajol.infoscirp.orgnih.gov Losartan was the first orally active AT1 receptor antagonist to be marketed and represents the prototype for this class of drugs. ujpronline.com It exerts its effects by selectively blocking the Angiotensin II type 1 (AT1) receptor, thereby preventing the physiological actions of Ang II. mdpi.com

The pharmacological efficacy of Losartan and other angiotensin receptor blockers (ARBs) is defined by their high affinity for the AT1 receptor and their selectivity for this subtype over the Angiotensin II type 2 (AT2) receptor. Losartan and its more potent active metabolite, EXP3174, bind competitively to the AT1 receptor. mdpi.comnih.gov

Studies have demonstrated that losartan binds to the AT1 receptor with an affinity approximately 1,000 times greater than its affinity for the AT2 receptor. researchgate.netnano-ntp.com The 5-carboxylic acid metabolite of Losartan, EXP3174, is 10 to 40 times more potent by weight than the parent drug and acts as a non-competitive antagonist. acs.orgnano-ntp.com The inhibitory concentration (IC50) of Losartan for displacing radiolabeled Ang II is approximately 20 nmol/L, while its active metabolite EXP3174 has an IC50 of 37 nM. acs.orgnih.gov

Newer losartan derivatives have been synthesized and evaluated for their binding affinity. In one study, a derivative named AMBF3Los showed a binding affinity (Ki) of 7.9 nM, which was comparable to that of Losartan itself (Ki 1.5 nM), indicating that modifications can be made to the core structure while retaining high-affinity binding to the AT1 receptor. Current time information in Bangalore, IN.ebsco.com The selectivity for the AT1 receptor is a crucial feature, as it leaves the AT2 receptor available for stimulation by Ang II, which can mediate opposing effects such as vasodilation and anti-proliferation. researchgate.netnih.gov

Table 1: AT1 Receptor Binding Affinities of Losartan and Derivatives This table is interactive. You can sort and filter the data.

| Compound | Binding Affinity (Ki) | IC50 | Notes |

|---|---|---|---|

| Losartan | 1.5 nM Current time information in Bangalore, IN.ebsco.com | ~20 nM nih.gov | Prototype AT1 receptor antagonist. |

| EXP3174 | - | 37 nM acs.org | Active metabolite of Losartan; more potent. |

| AMBF3Los | 7.9 nM Current time information in Bangalore, IN.ebsco.com | - | A novel 18F-labelled losartan derivative. |

Table 2: Selectivity of Various Angiotensin Receptor Blockers (ARBs) for AT1 vs. AT2 Receptor This table is interactive. You can sort and filter the data.

| Drug | AT1 Affinity vs. AT2 Affinity | Reference |

|---|---|---|

| Losartan | ~1,000 times greater | researchgate.net |

| Valsartan | >30,000 times greater | researchgate.net |

| Irbesartan | >8,500 times greater | researchgate.net |

| Candesartan | >10,000 times greater | researchgate.net |

The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Ang II, initiates a cascade of intracellular signaling events. nih.govchemimpex.com By blocking this receptor, Losartan and its derivatives inhibit these downstream pathways. The primary signaling mechanism for the AT1 receptor involves coupling to Gq/11 proteins. mdpi.com

Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DG). chemimpex.com This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), leading to cellular responses like smooth muscle contraction, inflammation, and cellular growth. mdpi.comresearchgate.net

Beyond the canonical G protein pathway, AT1 receptor activation can also lead to:

MAPK Activation : The AT1 receptor stimulates mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, which are crucial for cell growth, proliferation, and hypertrophy. researchgate.net This can occur through G protein-dependent mechanisms or via β-arrestin-mediated signaling. mdpi.com

JAK/STAT Pathway : Ang II can activate the Janus kinase-signal transducers and activators of transcription (JAK/STAT) pathway through the AT1 receptor, a mechanism typically associated with cytokine receptors that contributes to inflammatory and growth responses. chemimpex.commdpi.com

Receptor Tyrosine Kinase (RTK) Transactivation : The AT1 receptor can transactivate growth factor receptors, such as the epidermal growth factor receptor (EGFR), which couples the AT1 receptor to proliferative signaling cascades like the Ras/Raf/MEK/ERK pathway. researchgate.net

By antagonizing the AT1 receptor, Losartan effectively dampens these pro-hypertensive, pro-inflammatory, and pro-proliferative signaling cascades, which forms the basis of its therapeutic effects. nih.gov

Antimicrobial Efficacy and Cellular Targets

While the primary pharmacological interest in this compound has been its role in synthesizing ARBs, the broader class of imidazole (B134444) derivatives is well-known for significant antimicrobial properties. banglajol.infonih.gov Research indicates that derivatives containing the imidazole scaffold exhibit both antibacterial and antifungal activities. mdpi.combiomolther.org

Various studies have demonstrated that synthetic derivatives of imidazole possess broad-spectrum antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. asianpubs.orgnano-ntp.comdergipark.org.tr For instance, derivatives synthesized from 2-butyl-4-chloro-imidazole-5-carbaldehyde have been tested against bacterial species such as Bacillus megaterium, Staphylococcus aureus (Gram-positive), Escherichia coli, and Salmonella typhimurium (Gram-negative). bibliotekanauki.pl Other studies confirm the activity of imidazole derivatives against pathogens like Pseudomonas aeruginosa and methicillin-resistant S. aureus (MRSA). researchgate.net

The proposed mode of action for the antibacterial effects of imidazoles often involves the disruption of the bacterial cell membrane's integrity. nih.gov This leads to increased permeability, leakage of vital cellular components, and ultimately, cell death. The specific substitutions on the imidazole ring are critical in determining the potency and spectrum of activity. nih.gov

The antifungal properties of imidazole-containing compounds are well-established. researchgate.net They are effective against a range of fungal pathogens, including species of Candida and Aspergillus. asianpubs.orgbibliotekanauki.pl

The primary mode of action for imidazole antifungals is the inhibition of the cytochrome P450-dependent enzyme lanosterol (B1674476) 14-α-demethylase. ujpronline.comchemimpex.com This enzyme is essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. nih.govresearchgate.net By inhibiting this enzyme, imidazole derivatives block the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols. ujpronline.com This disruption of sterol synthesis alters the structure and function of the fungal plasma membrane, increasing its permeability and leading to cell death. chemimpex.com

An additional mechanism, particularly in Candida albicans, is the inhibition of the transformation of yeast-like blastospores into their invasive hyphal (mycelial) form, which is a key step in pathogenesis. researchgate.net

Antineoplastic Potential and Apoptotic Pathways

Emerging research has highlighted the potential of imidazole derivatives as antineoplastic agents. Studies have specifically investigated derivatives of this compound-4-carbaldehyde for their anti-tumor activities. One study reported that N-substituted derivatives of this compound exhibited anti-tumor effects against Ehrlich ascites tumor cells in vivo.

More broadly, other trisubstituted-imidazoles have been shown to induce apoptosis in human breast cancer cells. The mechanism for this anticancer activity was identified as the targeting of the oncogenic PI3K/Akt/mTOR signaling pathway. This pathway is frequently overactivated in various cancers and plays a central role in promoting cell survival and proliferation while inhibiting apoptosis. By inhibiting key kinases in this pathway, such as Akt, these imidazole compounds can effectively trigger programmed cell death in cancer cells. Other proposed anticancer mechanisms for imidazole drugs include the disruption of the glycolytic pathway and the nonspecific inhibition of CYP450 enzymes involved in hormone synthesis.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| This compound-4-carbaldehyde | |

| This compound-4-methanol | |

| Losartan | |

| EXP3174 (Losartan Carboxylic Acid) | |

| AMBF3Los | |

| FEtLos | |

| Valsartan | |

| Irbesartan | |

| Candesartan | |

| Telmisartan | |

| Angiotensin II | |

| Inositol-1,4,5-triphosphate (IP3) | |

| Diacylglycerol (DG) | |

| Ergosterol |

Cytotoxicity against Malignant Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. Research into N-substituted derivatives of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde showed that these compounds inhibit the proliferation of Ehrlich Ascites Tumor (EAT) cells in vivo and Human Umbilical Vein Endothelial Cells (HUVEC) in vitro, as measured by the MTT assay. researchgate.net

Further studies have explored the anticancer potential of metal complexes incorporating this imidazole structure. Organometallic rhenium(I) complexes derived from a substituted 5-(2-butyl-5-chloro-1H-imidazol-4-yl)-1,3-diaryl-4,5-dihydro-1H-pyrazole have been synthesized and tested for cytotoxicity. semanticscholar.org These complexes exhibited activity against the HCT 116 human colon cancer cell line. semanticscholar.org The half-maximal inhibitory concentration (IC50) values indicated that as the concentration of the complexes increased, cell proliferation decreased. semanticscholar.org Notably, some of these rhenium complexes showed greater cytotoxic potential than the established chemotherapy drug carboplatin. semanticscholar.org Similarly, a Nickel(II) complex of a Schiff base derived from 2-butyl-4-chloro-5-formylimidazole (B193128) has shown activity against the MCF-7 breast cancer cell line.

Table 1: Cytotoxicity of this compound Derivatives and Complexes against Malignant Cell Lines

Compound/Derivative Cell Line Activity Metric Reported Value (µM) Source Organometallic Rhenium(I) Complex (VI) HCT 116 (Colon) IC50 Less than Cisplatin researchgate.net Organometallic Rhenium(I) Complex (I) HCT 116 (Colon) IC50 Greater than Cisplatin, less than other complexes researchgate.net Ni(II) Complex MCF-7 (Breast) - - dntb.gov.ua N-substituted imidazole derivatives EAT Cells (Ascites) Inhibition of proliferation Not specified banglajol.info N-substituted imidazole derivatives HUVEC (Endothelial) Inhibition of proliferation Not specified banglajol.info

Induction of Programmed Cell Death Mechanisms

The anticancer activity of this compound derivatives is linked to their ability to induce programmed cell death, or apoptosis. researchgate.net Studies on N-substituted derivatives of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde have shown that these compounds can trigger apoptosis in tumor cells. researchgate.net This was demonstrated through cytological analysis which revealed nuclear condensation in Ehrlich Ascites Tumor (EAT) cells after treatment, a characteristic feature of apoptosis. researchgate.net The Rhenium(I) complexes of a related derivative were also found to cause DNA damage in yeast cells, which is a potential trigger for apoptotic pathways. semanticscholar.org The capacity to induce apoptosis is a critical mechanism for anticancer therapies, as it leads to the controlled elimination of malignant cells. researchgate.netmdpi.com

Role of Metal Complexation in Anticancer Activity

The coordination of the this compound scaffold with metal ions has been shown to be a viable strategy for enhancing its anticancer properties. semanticscholar.orgscholarsresearchlibrary.com The formation of organometallic complexes can significantly boost biological activity. semanticscholar.org For instance, rhenium(I) complexes incorporating a derivative of this compound demonstrated good anticancer activity against the HCT 116 cell line, with some complexes showing higher efficacy than carboplatin. semanticscholar.org The process of metal chelation is believed to be a key factor in this enhanced activity. semanticscholar.org

Similarly, Schiff base metal complexes derived from 2-n-butyl-5-chloroimidazol-4-carbaldehyde have been synthesized with various metals, including Magnesium, Nickel, Zinc, and Lead. scholarsresearchlibrary.com It is a known principle in medicinal chemistry that bonding biologically active organic compounds to metal ions can augment their therapeutic effects. scholarsresearchlibrary.com This is supported by findings that a Ni(II) complex showed cytotoxic activity against the MCF-7 breast cancer cell line.

Anti-inflammatory Modulations and Molecular Targets

Derivatives of this compound have shown significant anti-inflammatory properties through various mechanisms. A derivative known as R004, a selective inhibitor of PAR-2 receptors, demonstrated a more potent anti-inflammatory effect than the standard drug diclofenac (B195802) sodium in a rat model of formaldehyde-induced edema. rrpharmacology.ru Other research has shown that isoxazolines synthesized from a 2-butyl-5-chloro-3H-imidazolyl-4-carbaldehyde intermediate exert significant inhibitory activity against the phospholipase A2 (PLA2) enzyme, a key player in the inflammatory cascade. researchgate.net The in vivo anti-inflammatory activity of these selected compounds was found to be comparable to that of the natural anti-inflammatory agent, ursolic acid. researchgate.net The broader class of imidazole derivatives is known to possess a range of pharmacological properties, including the inhibition of inflammatory mediators like nitric oxide (NO) synthase and 5-lipoxygenase. banglajol.info

Protease-Activated Receptor 2 (PAR-2) Inhibition in Rheumatic Conditions

A particularly promising therapeutic application for derivatives of this compound is in the treatment of rheumatic conditions through the inhibition of Protease-Activated Receptor 2 (PAR-2). rrpharmacology.ruresearchgate.net PAR-2 is a G-protein-coupled receptor that, when activated by serine proteases released during tissue injury and inflammation, plays a significant role in the pathophysiology of both rheumatoid arthritis (RA) and osteoarthritis (OA). nih.gov Its activation is linked to pro-inflammatory responses, cartilage destruction, and pain. researchgate.netnih.gov

A specific derivative, 3-(this compound-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (R004), has been identified as a new, selective PAR-2 inhibitor. rrpharmacology.ru This compound is being investigated as a potential new molecule for treating rheumatoid arthritis and is currently in the preclinical research stage. rrpharmacology.ruresearchgate.net The development of low-molecular-weight antagonists of PAR-2 is considered an innovative approach for future RA therapies. dntb.gov.ua Studies have demonstrated that inhibiting PAR-2 can substantially reduce joint swelling and damage in animal models of arthritis, highlighting its crucial role in mediating chronic inflammation. nih.gov

Enzyme Modulation and Biochemical Pathway Interrogation

The this compound scaffold is a versatile backbone for designing inhibitors of various enzymes. Derivatives have been shown to modulate several key biochemical pathways. For example, a series of novel chalcones and pyrazoles embedded with a 2-butyl-4-chloro-1-methylimidazole core were synthesized and evaluated as inhibitors of the Angiotensin-Converting Enzyme (ACE), which is a key target in managing hypertension. researchgate.net Several of these chalcone (B49325) derivatives displayed potent ACE inhibitory activity. researchgate.net

Furthermore, isoxazoline (B3343090) derivatives have demonstrated significant inhibitory activity against the phospholipase A2 (PLA2) enzyme. researchgate.net The general class of imidazole compounds has also been reported to inhibit enzymes such as farnesyltransferase and geranylgeranyltransferase-I. banglajol.info Inhibition of PAR-2 by specific derivatives also has downstream effects, as PAR-2 activation is known to trigger pathways involving NF-κB and prostanoids, both of which are central to inflammatory processes. nih.gov

Table 2: Enzyme Inhibition by Derivatives of this compound

Enzyme Target Derivative Class Reported Activity IC50 (µM) Source Angiotensin-Converting Enzyme (ACE) (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-enone Inhibition 2.24 Angiotensin-Converting Enzyme (ACE) (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(dibenzo[b,d] thiophen-2-yl)prop-2-enone Inhibition 2.68 Angiotensin-Converting Enzyme (ACE) (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(5-chlorothiophen-2-yl)prop-2-enone Inhibition 3.60 Phospholipase A2 (PLA2) Isoxazoline derivatives Inhibition Not specified banglajol.info

Exploration in Neurodegenerative Disorder Research

The therapeutic potential of imidazole-based compounds extends to the field of neurodegenerative disorders. A United States patent describes a class of imidazole compounds for the treatment of such conditions, indicating research into this area. google.com While the patent covers a range of imidazole structures, it establishes the chemical class as relevant for developing therapies for neurodegenerative diseases. google.com

Structure Activity Relationship Sar and Rational Ligand Design

Correlating Structural Features with Observed Biological Potency

The biological potency of compounds derived from the 2-butyl-1H-imidazole core is a composite of contributions from each of its substituents. For AT1 receptor antagonists, several structural features are considered critical for high-affinity binding:

N-1 Substitution : A biphenylmethyl group attached to the N-1 position of the imidazole (B134444) ring is a common feature, with an acidic group (like a tetrazole or carboxylic acid) on the ortho-position of the terminal phenyl ring being essential for potent activity. researchgate.net This acidic moiety is believed to mimic the C-terminal carboxylate group of Angiotensin II. uoa.gr

C-2 Substitution : A linear alkyl group, typically an n-butyl chain, at the C-2 position is required for optimal antagonistic activity. edulll.gr This group is thought to fit into a specific lipophilic pocket in the AT1 receptor, mimicking the side chain of the Ile5 residue of Angiotensin II. mdpi.com

C-4 and C-5 Substitution : The substituents at the C-4 and C-5 positions are crucial for fine-tuning the electronic properties and hydrogen-bonding capabilities of the ligand. In the highly potent AT1 antagonist Losartan (B1675146), these positions are occupied by a chloro group and a hydroxymethyl group, respectively. nih.govecronicon.net

Recent research has also explored derivatives of the precise 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde core for applications beyond hypertension, such as in cancer therapy. In one study, a series of N-substituted derivatives were synthesized and showed inhibitory effects on the proliferation of Ehrlich Ascites tumor (EAT) cells and human umbilical vein endothelial cells (HUVEC), with a pyrrolidine-substituted derivative identified as a particularly potent anti-tumor compound. researchgate.net This demonstrates that the biological activity of this scaffold is not limited to AT1 receptor antagonism and can be directed toward other targets by modifying the substituents.

Furthermore, the development of "bisartans," where both N-1 and N-3 nitrogens of the imidazole ring are substituted with biphenyl (B1667301) tetrazole moieties, has led to compounds with markedly increased binding affinity for the AT1 receptor. dundee.ac.ukuoa.gr This suggests that engaging an additional hydrophobic region of the receptor can significantly enhance potency. edulll.grmdpi.com

Table 1: Biological Potency of Imidazole Derivatives with Varied Substitution Patterns

| Compound/Analog | Key Structural Features | Biological Activity (Target) | Potency (IC₅₀ or pA₂) | Reference |

| Losartan | 2-butyl, 4-chloro, 5-hydroxymethyl | AT1 Receptor Antagonism | IC₅₀: ~19 nM | nih.gov |

| EXP3174 (Losartan Metabolite) | 2-butyl, 4-chloro, 5-carboxylic acid | AT1 Receptor Antagonism | pA₂: 8.48 | nih.govnih.gov |

| Losartan Analog V8COOH | 5-butyl, 2-carboxylic acid | AT1 Receptor Antagonism | -logIC₅₀: 8.46 | mdpi.com |

| Bisartan A | 4-butyl, N1,N3-bis(biphenyltetrazole) | AT1 Receptor Antagonism | -logIC₅₀: 9.46 | dundee.ac.uk |

| Pyrrolidine Derivative | 2-butyl, 5-chloro, N1-(pyrrolidin-2-ylethyl) | Anti-tumor (EAT cells) | Not specified | researchgate.net |

Influence of Butyl Chain Modifications on Pharmacological Profiles

The n-butyl group at the C-2 position of the imidazole ring is a cornerstone of the SAR for many AT1 receptor antagonists. Its role is primarily to occupy a hydrophobic pocket in the receptor, thereby mimicking the side chain of the isoleucine residue at position 5 (Ile5) of Angiotensin II. mdpi.comuoa.gr The size, shape, and lipophilicity of this substituent are critical, and modifications to the butyl chain generally have a significant impact on the pharmacological profile.

Chain Length : Studies have shown that the four-carbon n-butyl chain is optimal for this interaction. Analogs with shorter chains, such as methyl, are typically less potent. google.com

Positional Isomerism : The location of the butyl group is paramount. In a study of N,N'-symmetrically bis-substituted imidazoles, moving the n-butyl group from the C-2 position to the C-4 position resulted in a dramatic loss of binding affinity. The 2-butyl analog (compound 27) had an IC₅₀ value greater than 10,000 nM, whereas the 4-butyl analog (compound 12b) had an IC₅₀ of 36.5 nM, demonstrating that the specific orientation of the butyl chain is essential for effective receptor engagement. edulll.gr

Reversal of Substituents : In another study, a Losartan-related analog was synthesized where the positions of the butyl and hydroxymethyl groups were reversed (i.e., 5-butyl and 2-hydroxymethyl). This compound, V8, retained high binding affinity for the AT1 receptor, indicating that while the specific location of the butyl chain is important, some reorientation of pharmacophore groups on the imidazole template can be tolerated. researchgate.netresearchgate.net

Table 2: Influence of Butyl Group Position on AT1 Receptor Binding Affinity

| Compound | Butyl Group Position | Other Key Features | Binding Affinity (-logIC₅₀) | Reference |

| Bisartan C Analog (27) | C-2 | N1,N3-bis(biphenyltetrazole) | 5.77 | edulll.gr |

| Bisartan A Analog (11) | C-4 | N1,N3-bis(biphenyltetrazole) | 9.46 | edulll.gr |

| Losartan | C-2 | 4-chloro, 5-hydroxymethyl | 8.25 | mdpi.com |

| Losartan Analog (V8) | C-5 | 2-hydroxymethyl | IC₅₀ = 53.8 nM | researchgate.netgoogle.com |

Conformational Analysis and Ligand Efficiency Considerations

The three-dimensional structure (conformation) of imidazole-based ligands is a critical determinant of their biological activity. Rational drug design relies on understanding how these molecules orient themselves to fit within the binding site of their target protein. Conformational analysis, often aided by molecular modeling and docking studies, reveals that the spatial arrangement of the key pharmacophoric groups—the butyl chain, the imidazole ring, and the N-1 biphenylmethyl substituent—must align correctly with corresponding pockets and residues in the AT1 receptor. researchgate.netacs.org

Docking studies have confirmed that the n-butyl chain fits into a hydrophobic pocket and that the acidic tetrazole or carboxylate group on the biphenyl moiety forms crucial ionic interactions or hydrogen bonds. uoa.gracs.org The imidazole ring itself often participates in hydrogen bonding with receptor residues like Arg167. acs.org

Ligand Efficiency (LE) is a metric used in drug design to assess the quality of a compound by relating its potency to its size (number of heavy atoms). It is a measure of the average binding energy per atom. A higher LE value indicates a more efficient and potentially better-designed molecule.

LE = (1.37 / HAC) * pIC₅₀

Where HAC is the heavy atom count and pIC₅₀ is the negative logarithm of the IC₅₀ value.

Analyzing representative compounds reveals differences in their design efficiency:

Table 3: Ligand Efficiency of Representative Imidazole-Based AT1 Antagonists

| Compound | Molecular Formula | Heavy Atoms (HAC) | pIC₅₀ (-logIC₅₀) | Ligand Efficiency (LE) | Reference |

| Losartan | C₂₂H₂₃ClN₆O | 30 | 8.25 | 0.38 | nih.gov |

| Losartan Analog V8COOH | C₂₂H₂₂N₆O₂ | 30 | 8.46 | 0.39 | mdpi.com |

| Bisartan A (free acid) | C₃₉H₃₄N₈ | 47 | 9.46 | 0.28 | dundee.ac.uk |

| AMBF₃Los | C₂₇H₃₃BClF₃N₇O | 40 | 8.10 | 0.28 | nih.gov |

The analysis shows that Losartan and its analog V8COOH have relatively high ligand efficiency, indicating a very optimized fit for their size. While Bisartan A is significantly more potent (higher pIC₅₀), its much larger size results in a lower efficiency score. This highlights the trade-off between increasing potency by adding mass and maintaining the elegance and efficiency of the molecular design.

Pharmacokinetic Profiling and Biotransformation Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization of Derivatives

Preclinical studies, primarily in rat models, have been conducted to characterize the ADME properties of 2-butyl-5-chloro-1H-imidazole derivatives. A notable example is the compound 3-(this compound-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide, referred to as R004.

Following oral and intraperitoneal administration in Wistar rats, this derivative demonstrates linear pharmacokinetics. researchgate.net The primary routes of elimination for the compound and its metabolites are through both urine and feces. dntb.gov.uarrpharmacology.ru Studies indicate that the majority of the administered dose is excreted within 48 hours, with complete elimination achieved after 96 hours. dntb.gov.ua The relative bioavailability of the R004 derivative after oral administration was determined to be 21.26% in rats, and evidence of enterohepatic recirculation has been observed. researchgate.net

| Parameter | Description | Finding | Source |

|---|---|---|---|

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 21.26% (Oral) | researchgate.net |

| Kinetics | Describes the relationship between the dose of the drug and its plasma concentration over time. | Linear pharmacokinetics for oral administration. | researchgate.net |

| Excretion Timeline | The time required for the drug and its metabolites to be removed from the body. | Mainly within 48 hours; complete by 96 hours. | dntb.gov.ua |

| Excretion Routes | The pathways through which the drug and its metabolites exit the body. | Urine and Feces | dntb.gov.uarrpharmacology.ru |

| Special Characteristics | Other observed pharmacokinetic phenomena. | Evidence of enterohepatic recirculation. | researchgate.net |

Identification and Characterization of Major Metabolites

Biotransformation studies have successfully identified the primary metabolic pathway for derivatives of this compound. For the carboxamide derivative R004, metabolism occurs via hydrolysis of the amide bond. rrpharmacology.rucyberleninka.ru This cleavage results in the formation of two major metabolites, which have been identified and characterized in plasma, urine, and fecal samples from test animals. rrpharmacology.rurrpharmacology.ru

The two principal metabolites are:

M1: 3-(this compound-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

M2: 4-methoxy-3-(trifluoromethyl)aniline (B1361164)

The structures of these metabolites were confirmed through comparative analysis with synthesized standard samples using advanced analytical techniques. rrpharmacology.rucyberleninka.ru The identification of these hydrolysis products is crucial for a complete understanding of the compound's in vivo behavior. rrpharmacology.ru

| Compound Type | Chemical Name | Metabolic Pathway |

|---|---|---|

| Parent (R004) | 3-(this compound-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide | N/A |

| Metabolite (M1) | 3-(this compound-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Hydrolysis |

| Metabolite (M2) | 4-methoxy-3-(trifluoromethyl)aniline | Hydrolysis |

Enzyme Systems Involved in Metabolic Transformations

The metabolic conversion of amide-containing drugs is primarily facilitated by hydrolytic enzymes. pharmacy180.com The hydrolysis of the carboxamide derivative R004, which results in the cleavage of the C-N amide bond, is consistent with this metabolic pathway. rrpharmacology.rupharmacy180.com While the specific enzymes responsible for the metabolism of this particular derivative have not been explicitly identified in the available literature, the reaction is characteristic of catalysis by amidases. pharmacy180.com

In mammals, carboxylesterases are a major class of enzymes that catalyze the hydrolysis of amides, in addition to esters and other substrates. nih.govnih.gov These enzymes are widely distributed in the body, with high concentrations found in the liver and intestines, which are primary sites of drug metabolism. pharmacy180.comnih.gov Specifically, human carboxylesterases hCE1 and hCE2 are known to be significant in the metabolism of a wide array of drugs. nih.gov Therefore, it is probable that the biotransformation of the this compound derivative R004 is mediated by such carboxylesterase isoenzymes in the liver and other tissues. nih.govnih.gov

Methodologies for In Vivo Pharmacokinetic Assessment

The in vivo pharmacokinetic assessment of this compound derivatives has been performed using established preclinical research methodologies to ensure accurate and reliable data.

Animal Models: Studies have utilized Wistar rats and Soviet Chinchilla breed rabbits to investigate the biotransformation and pharmacokinetic profile of these compounds. rrpharmacology.rucyberleninka.ru

Administration Routes: To assess bioavailability and metabolic pathways, both oral and intraperitoneal routes of administration have been employed. dntb.gov.uarrpharmacology.ru

Biological Sampling: A comprehensive analysis was ensured by collecting various biological samples at predetermined time intervals. This included blood (for plasma separation), urine, and feces. rrpharmacology.rucyberleninka.ru For instance, in rat studies, blood samples were taken at points ranging from 30 minutes to 24 hours post-administration, while urine and feces were collected over intervals up to 24 hours. rrpharmacology.ru

Analytical Technique: The quantification of the parent drug and its identified metabolites (M1 and M2) in the collected biological matrices was performed using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS). dntb.gov.uarrpharmacology.ru This highly sensitive and specific technique allows for precise measurement of compound concentrations.

Pharmacokinetic Analysis: A non-compartmental approach was applied to the concentration-time data to evaluate and calculate key pharmacokinetic parameters. dntb.gov.uaresearchgate.net

These rigorous methodologies provide a solid foundation for characterizing the pharmacokinetic profile of these novel compounds.

Table of Compound Names

| Abbreviation / Code | Full Chemical Name |

| R004 | 3-(this compound-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide |

| M1 | 3-(this compound-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

| M2 | 4-methoxy-3-(trifluoromethyl)aniline |

Computational Chemistry and Molecular Modeling Approaches

In Silico Prediction of Biological Activities

In silico prediction methods are instrumental in the early stages of drug discovery for forecasting the biological profiles of chemical compounds. For derivatives of 2-butyl-5-chloro-1H-imidazole, computational tools are frequently used to predict their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and assess their potential as viable drug candidates. researchgate.net

Studies on imidazole-thiazole hybrids, synthesized from 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, have utilized in silico methods to evaluate their drug-likeness and toxicity profiles. researchgate.netnih.gov These predictions help to identify derivatives with favorable pharmacokinetic properties, increasing the likelihood of success in later-stage development. researchgate.net For example, the ADMET profile analysis of certain derivatives showed potential for them to act as effective antagonists. researchgate.net The imidazole (B134444) core, known for its ability to form hydrogen bonds and its polar nature, can enhance the solubility of drug candidates, a crucial property for therapeutic application that can be modeled and predicted computationally. nih.govias.ac.in

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides critical information about the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex.

Several studies have employed molecular docking to investigate the interactions of derivatives of this compound with various biological targets.

In one study, novel imidazole-thiazole hybrids were docked into the active sites of proteins to elucidate their antimicrobial and anticancer activities. The docking of derivative 5a into a protein with PDB ID 6LUD revealed significant interactions contributing to its stability. nih.gov

Another investigation performed molecular docking of a hydrazone ligand derived from 2-butyl-4-chloro-1H-imidazol-5-yl)methylene)hydrazine-1-carbothioamide against the active sites of proteins from Candida albicans (PDB ID: 5V5Z) and Escherichia coli (PDB ID: 1HNJ) to understand its antifungal and antibacterial potential. researchgate.net

Further docking studies on imidazole-thiazole hybrids with a protein having PDB ID 5BNS identified key interactions. For instance, derivative 5b showed п-п stacking interactions with TRP 32, while derivative 5d formed a hydrogen bond with MET 207. nih.gov

These analyses reveal that interactions such as conventional hydrogen bonds, п-cation interactions, п-п stacking, and hydrophobic interactions are crucial for the binding of these compounds to their respective protein targets. nih.govias.ac.in

Table 1: Summary of Molecular Docking Interactions for this compound Derivatives

| Derivative/Ligand | Protein Target (PDB ID) | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Imidazole-thiazole hybrid 5a | 6LUD | ARG 249 | п-cation interaction | nih.gov |

| Imidazole-thiazole hybrid 5b | 5BNS | TRP 32 | п-п stacking | nih.gov |

| Imidazole-thiazole hybrid 5d | 5BNS | MET 207 | Hydrogen bond | nih.gov |

| Imidazole-thiazole hybrid 5e | 5BNS | CYS 112, GLY 209 | Hydrogen bond | nih.gov |

| Hydrazone Ligand | C. albicans protein (5V5Z) | Not specified | Binding interactions | researchgate.net |

This table is based on data for derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ajol.info By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and to understand which structural properties are most important for the desired biological effect. ajol.info

While specific QSAR models developed exclusively for this compound are not extensively documented in the reviewed literature, the principles of QSAR have been applied to structurally related compounds. For example, this compound-4-carbaldehyde is a key intermediate in the synthesis of Losartan (B1675146), a potent angiotensin II receptor antagonist. researchgate.netbanglajol.info A study focused on a series of 5-(biphenyl-2-yl)-1H-tetrazole derivatives, which are also angiotensin II receptor type 1 (AT1) antagonists, successfully developed a 3D-QSAR model using Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net This model demonstrated high predictive power for both its training set (q²=0.846) and an external test set (r²pred=0.980), identifying the key pharmacophoric elements required for AT1 blockade. researchgate.net Such an approach could theoretically be applied to a series of this compound derivatives to guide the synthesis of compounds with optimized activity against a specific biological target.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug design, MD simulations provide detailed information on the conformational changes of both the ligand and its protein target upon binding, as well as the stability of the resulting complex.

For derivatives of this compound, MD simulations have been employed to validate and refine the results obtained from molecular docking. In a study on novel imidazole-thiazole hybrids, MD simulations were conducted on the complex of the most active derivative (5a ) with its target protein (PDB ID: 6LUD). nih.gov The simulations were performed to elucidate the stability of the ligand-protein interaction over time, confirming the binding mode predicted by docking. nih.gov The use of MD simulations can also help in understanding how a compound's structure, including its butyl chain and chloro-substitution, influences its dynamic behavior and interactions within a protein's active site. This detailed conformational sampling is crucial for accurately predicting binding affinity and the mechanism of action. nih.gov

Emerging Research Directions and Interdisciplinary Applications

Role in Agrochemical Research and Crop Protection Innovations

The imidazole (B134444) scaffold is a known pharmacophore in agricultural science, and 2-butyl-5-chloro-1H-imidazole derivatives are being explored for their potential in creating new crop protection agents. Research indicates that its derivative, this compound-4-carboxaldehyde, is utilized as a key intermediate in the formulation of agrochemicals. chemimpex.com The focus of this research is to develop effective solutions for pest control that may also offer benefits for sustainable agriculture by potentially minimizing environmental impact. chemimpex.com The inherent biological activity associated with the imidazole ring structure is a primary driver for its investigation in this field, with studies exploring its utility in synthesizing novel antifungal and antibacterial agents for agricultural use. chemimpex.com

Exploration in Materials Science and Polymer Chemistry

Beyond life sciences, this compound and its related structures are finding applications as specialized building blocks in materials science and polymer chemistry. ontosight.aibldpharm.com The compound is noted for its potential to be incorporated into polymer formulations. chemimpex.com Research in this area focuses on leveraging the compound's structure to enhance the physical properties of materials, such as improving thermal stability and increasing resistance to degradation. chemimpex.com This makes it a valuable component in the production of more durable materials. chemimpex.com

Table 1: Applications of this compound Derivatives in Materials Science

| Application Area | Investigated Property Enhancement | Reference |

| Polymer Formulations | Improved thermal stability | chemimpex.com |

| Polymer Formulations | Increased resistance to degradation | chemimpex.com |

| Specialty Chemicals | Building block for durable materials | chemimpex.combldpharm.com |

Novel Synthetic Applications Beyond Medicinal Chemistry

The chemical reactivity of this compound, particularly its carboxaldehyde derivative, makes it a highly valuable intermediate in organic synthesis for creating complex molecular architectures. chemimpex.comontosight.ai Its stability and the ease with which its functional groups can be modified make it an attractive starting point for chemists. chemimpex.com

A significant body of research highlights its role as a key intermediate. For instance, it is crucial in various synthetic pathways, including the Vilsmeier-Haack reaction, to produce other complex compounds. researchgate.net Research has detailed its use in synthesizing a range of novel molecules, demonstrating its versatility.

Table 2: Examples of Novel Synthetic Applications

| Precursor Compound | Synthesized Product Class | Reference |

| This compound-4-carbaldehyde | Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues | researchgate.netbanglajol.infobanglajol.info |

| 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile derivatives | orientjchem.org |

| This compound-4-aldehyde | (E)-3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile | mdpi.com |

| Imidazolinone (derived from glycine (B1666218) methyl ester and an imidate) | 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde | acs.org |

These synthetic routes showcase the compound's utility in constructing larger, intricate molecules that are subjects of further investigation in various chemical and biological disciplines. chemimpex.comorientjchem.org

Future Prospects for Therapeutic Development and Translational Research

The most prominent application of this compound-4-carbaldehyde is its role as a significant intermediate in the synthesis of Losartan (B1675146), an angiotensin II receptor antagonist used for treating hypertension. researchgate.netbanglajol.infoacs.org This established role underscores its importance in pharmaceutical development.

Beyond this, emerging research is exploring the therapeutic potential of new derivatives synthesized from this imidazole core. These investigations span several disease areas, indicating a broad scope for future translational research. For example, novel compounds derived from it have been synthesized and evaluated for their potential anticancer activity against breast cancer cell lines (MCF-7). orientjchem.org Other studies have shown that derivatives can possess antibacterial properties. chemimpex.commdpi.com Furthermore, a derivative, 3-(this compound-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide, has been identified as a new antirheumatic drug candidate, functioning as a PAR-2 inhibitor. researchgate.net

Table 3: Investigated Therapeutic Areas for Derivatives of this compound

| Therapeutic Area | Specific Target/Application | Reference |

| Cardiovascular | Intermediate for Losartan (Angiotensin II receptor antagonist) | researchgate.netbanglajol.infoacs.org |

| Oncology | Anticancer activity against MCF-7 breast cancer cell line | orientjchem.org |

| Infectious Disease | Potential antibacterial and antifungal agents | chemimpex.commdpi.com |

| Anti-inflammatory | PAR-2 inhibitors for potential antirheumatic applications | researchgate.net |

The continued synthesis of novel analogues based on the this compound scaffold suggests promising prospects for the development of new therapeutic agents. banglajol.infobanglajol.info The structural similarity of some of these new derivatives to established drugs like Losartan provides a strong rationale for their potential medicinal applications. banglajol.info

Q & A

Q. What are the common synthetic routes for 2-butyl-5-chloro-1H-imidazole, and how can reaction conditions be optimized?

A key method involves the treatment of glycine methyl ester hydrochloride with methyl pentanimidate, followed by POCl₃ to yield this compound derivatives. Optimization includes controlling stoichiometry, temperature (e.g., reflux in DMF at 100°C), and acid catalysts (e.g., p-toluenesulfonic acid) to improve regioselectivity and yield . Characterization via NMR (¹H, ¹³C), IR, and HRMS is critical to confirm purity and structure .

Q. How can density functional theory (DFT) calculations aid in predicting the stability and reactivity of this compound derivatives?

DFT calculations (e.g., B3LYP/6-31G*) are used to optimize molecular geometries and compute electronic properties, such as frontier molecular orbitals. These studies help predict reaction pathways, such as chlorination regioselectivity, and guide the design of stable intermediates for further functionalization .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Comprehensive characterization requires:

- NMR Spectroscopy : To confirm substituent positions (e.g., distinguishing 4-chloro vs. 5-chloro isomers) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation .

- X-ray Crystallography (if applicable): To resolve ambiguities in solid-state structure .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound analogs be addressed?

Regioselectivity issues (e.g., 4-chloro vs. 5-chloro products) arise from competing electrophilic substitution pathways. Strategies include:

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives, such as angiotensin II antagonism?

Pharmacological evaluation involves:

- In Vitro Binding Assays : Radioligand displacement studies using angiotensin II receptor subtypes.

- Molecular Docking : Simulations (e.g., AutoDock Vina) to predict binding affinity to the AT₁ receptor .

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., biphenyltetrazole groups) to enhance potency and selectivity .

Q. How can computational tools streamline the design of this compound-based drug candidates?

Advanced approaches include:

- Retrosynthetic Analysis : AI-driven platforms (e.g., Template_relevance models) to propose feasible synthetic routes .

- Pharmacophore Modeling : Identifying critical functional groups for target binding.

- ADMET Prediction : Assessing absorption, metabolism, and toxicity profiles early in development .

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound intermediates?

Key challenges include:

- Reagent Compatibility : POCl₃ handling requires strict moisture control to avoid side reactions .

- Purification Complexity : Column chromatography may be impractical; alternatives like crystallization or distillation should be explored.

- Yield Optimization : Multi-step reactions (e.g., imidazole cyclization followed by chlorination) need iterative refinement .

Data Contradictions and Resolution

- Regiochemical Ambiguity : and describe isomers with chloro groups at positions 4 and 5. Resolve via comparative NMR analysis or X-ray diffraction .

- Synthetic Route Variability : Conflicting methods (e.g., POCl₃ vs. p-TSA/DMF) highlight the need for reaction condition standardization based on target substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.